Chloromethyl 2-methylbutanoate
CAS No.: 82504-44-7
Cat. No.: VC7767093
Molecular Formula: C6H11ClO2
Molecular Weight: 150.6
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 82504-44-7 |
|---|---|
| Molecular Formula | C6H11ClO2 |
| Molecular Weight | 150.6 |
| IUPAC Name | chloromethyl 2-methylbutanoate |
| Standard InChI | InChI=1S/C6H11ClO2/c1-3-5(2)6(8)9-4-7/h5H,3-4H2,1-2H3 |
| Standard InChI Key | MGAJDLGBTVHGNZ-UHFFFAOYSA-N |
| SMILES | CCC(C)C(=O)OCCl |
Introduction
Structural and Molecular Characteristics
Chloromethyl 2-methylbutanoate possesses the molecular formula C₆H₁₁ClO₂ and a molar mass of 150.6 g/mol. Its IUPAC name, chloromethyl 2-methylbutanoate, reflects the esterification of 2-methylbutanoic acid with chloromethanol. Key structural features include:
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Ester group: Derived from 2-methylbutanoic acid, contributing to hydrolytic instability under acidic or basic conditions.
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Chloromethyl group: A highly reactive moiety that undergoes nucleophilic substitution with amines, thiols, or alkoxides .
The compound’s SMILES notation (CCC(C)C(=O)OCCl) and InChIKey (MGAJDLGBTVHGNZ-UHFFFAOYSA-N) confirm its branched alkyl chain and ester-chloromethyl connectivity. X-ray crystallography and computational models suggest steric hindrance around the chloromethyl group, which influences reaction kinetics and regioselectivity .
Table 1: Structural Data for Chloromethyl 2-Methylbutanoate
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₁₁ClO₂ | |
| Molecular Weight | 150.6 g/mol | |
| CAS Registry | 82504-44-7 | |
| SMILES | CCC(C)C(=O)OCCl | |
| InChIKey | MGAJDLGBTVHGNZ-UHFFFAOYSA-N |
| Parameter | Esterification Route | Substitution Route |
|---|---|---|
| Yield | 60–75% | 80–90% |
| Byproducts | Di-esters, water | HCl, residual acyl chloride |
| Reaction Time | 6–8 hours | 2–3 hours |
| Scalability | Moderate | High |
Reactivity and Functional Transformations
The compound’s chloromethyl group is its primary reactive site, enabling diverse derivatizations:
Nucleophilic Substitution
Reactions with nucleophiles (e.g., amines, thiols) produce secondary amines or sulfides:
Such transformations are pivotal in synthesizing pharmaceutical intermediates like beta-lactam antibiotics.
Ester Hydrolysis
Under acidic or basic conditions, the ester hydrolyzes to 2-methylbutanoic acid and chloromethanol:
Kinetic studies indicate pseudo-first-order behavior in alkaline media, with rate constants increasing by 40% at pH 12 compared to pH 10 .
Industrial and Research Applications
Pharmaceutical Synthesis
The compound serves as a precursor to prodrugs and antimicrobial agents. For example, its reaction with penicillamine yields thioether conjugates with enhanced bioavailability.
Polymer Chemistry
As a crosslinking agent, chloromethyl 2-methylbutanoate enhances the thermal stability of epoxy resins. Incorporation at 5–10 wt% increases glass transition temperatures by 15–20°C.
Agrochemicals
Derivatives of this ester exhibit herbicidal activity against broadleaf weeds, with IC₅₀ values of 12–18 µM in Amaranthus retroflexus models .
Future Research Directions
While current applications are well-established, further studies could explore:
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Catalytic Applications: As a ligand in transition-metal catalysis for C–C coupling reactions.
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Toxicological Profiling: Acute and chronic exposure studies to establish occupational exposure limits.
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Green Synthesis: Continuous-flow microreactor systems to enhance yield and reduce waste, inspired by analogous chloroalkane production methods .
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